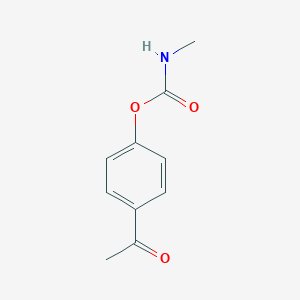

2-Amino-N-tert-butylbenzamide

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as N-unsubstituted 2-aminobenzamides, has been extensively studied using spectroscopic and X-ray crystallographic techniques. These studies reveal significant information regarding intramolecular hydrogen bonding and structural flexibility (Mphahlele et al., 2017).

Chemical Reactions and Properties

2-Amino-N-tert-butylbenzamide can undergo various chemical reactions due to its functional groups. For example, the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite demonstrates the compound's reactivity and the role of tert-butyl nitrite in synthesis processes (Wang et al., 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, have been analyzed in various studies. For instance, the crystallographic study of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate reveals details about molecular arrangement and intermolecular interactions (Singh et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other organic compounds, can be inferred from related compounds. Studies such as the synthesis and characterization of new aromatic polyimides based on derivatives and various aromatic dianhydrides highlight the versatility and reactivity of similar compounds (Yang et al., 2004).

Scientific Research Applications

MicroITIES Detection of Adenosine Phosphates : This study explores the interaction between a ligand derived from tris-2-(aminoethyl)amine and adenosine-containing nucleotides, suggesting potential applications in sensing technologies (Qian, Wilson, & Bowman-James, 2004).

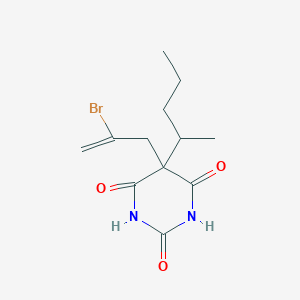

Synthesis of 1,2,3-Benzotriazine-4-(3H)-ones : Demonstrates the annulation of 2-aminobenzamides and tert-butyl nitrite, potentially useful in synthetic chemistry (Yan et al., 2016).

Histone Deacetylase Inhibitor Development : Discusses the synthesis of new 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, indicating applications in cancer treatment (Kiyokawa et al., 2010).

Diruthenium(II, III) Compounds Study : Involves the formation of diruthenium compounds with tert-butylbenzamidate ligands, which might be relevant in the field of inorganic chemistry (Barral et al., 1993).

Antidiabetic Effect of SN158 : Investigates the antidiabetic potential of a compound related to 2-aminobenzamides, suggesting therapeutic applications for diabetes (Jung et al., 2017).

Rhodium-Catalyzed Asymmetric Hydrogenation : Discusses ligands derived from 2-aminobenzamides for use in asymmetric hydrogenation, important in pharmaceutical synthesis (Imamoto et al., 2012).

Thymidylate Synthase Inhibition : Explores the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid and their enzyme inhibition, relevant in medicinal chemistry (Pawełczak et al., 1989).

Study of N-Substituted Amides : Examines the behavior of N-substituted amides like N-tert-butylbenzamide in solutions, potentially significant in the field of physical chemistry (Nikolić et al., 1984).

Asymmetric Synthesis of Amino Acids : Details the dihydroxylation of acyclic allylic amines, showing applications in asymmetric synthesis (Csatayová et al., 2011).

Antibacterial Activity of Benzoxazoles : Discusses the preparation of lipophilic benzoxazoles from 2-substituted 5,7-di-tert-butylbenzoxazoles, indicating potential in developing antibacterial agents (Vinšová et al., 2004).

Safety and Hazards

properties

IUPAC Name |

2-amino-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBZJCBYHUVKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333788 | |

| Record name | 2-Amino-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203-89-0 | |

| Record name | 2-Amino-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)